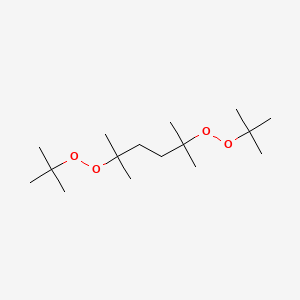

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane

カタログ番号 B1682187

:

78-63-7

分子量: 290.44 g/mol

InChIキー: KHGWZBYMIJAQQK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08128886B2

Procedure details

A reactor corresponding to FIG. 1 was initially charged with a mixture of 550 kg of 70% by weight hydrogen peroxide and 366 kg of 80% by weight sulphuric acid. With stirring and cooling of the reactor through the jacket, 250 kg of 2,5-dimethyl-2,5-hexanediol were metered in within 60 min, in the course of which the temperature rose from 20° C. to 30-32° C. The reaction mixture was stirred at 30° C. for another 90 min and then admixed with 200 kg of water. The stirrer was then switched off and the suspension formed was filtered within 10 min by applying reduced pressure to the filtration devices (5), in the course of which the liquid phase was sucked into the collecting vessel (7) and the precipitated 2,5-dimethylhexane-2,5-dihydroperoxide was retained in the vessel (2). The solid product retained in the reactor was washed by adding 500 kg of water, stirring the suspension for 3 min and filtering again by applying reduced pressure to the filtration devices (5). This washing operation was repeated once more. Thereafter, 481 kg of tert-butanol were added and the solid was dissolved therein by stirring and heating. 500 kg of 80% by weight sulphuric acid were metered into the resulting solution within 60 min with stirring and cooling of the reactor through the jacket, in the course of which the temperature rose to from 40 to 45° C. The reaction mixture was stirred at this temperature for a further 60 min and then admixed with 50 kg of water. The lower aqueous phase was removed and the liquid product was washed successively with 150 kg of water, 150 kg of 1% by weight sodium hydroxide solution and 150 kg of water, by stirring the phases and then removing the lower aqueous phase. After removal of residual water and volatile by-products by stripping under reduced pressure in a stripping column, 405 kg (90%) of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane were obtained.

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][OH:2].S(=O)(=O)(O)O.[CH3:8][C:9](O)([CH2:11][CH2:12][C:13]([CH3:16])([OH:15])[CH3:14])[CH3:10]>O>[CH3:14][C:13]([O:15][O:15][C:13]([CH3:16])([CH3:14])[CH3:12])([CH2:12][CH2:11][C:9]([CH3:10])([O:1][O:2][C:9]([CH3:11])([CH3:10])[CH3:8])[CH3:8])[CH3:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

250 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(CCC(C)(O)C)O

|

Step Three

|

Name

|

|

|

Quantity

|

200 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were metered in within 60 min, in the course of which

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose from 20° C. to 30-32° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at 30° C. for another 90 min

|

|

Duration

|

90 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the suspension formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered within 10 min

|

|

Duration

|

10 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

to the filtration devices (5)

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 500 kg of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring the suspension for 3 min

|

|

Duration

|

3 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering again

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

to the filtration devices (5)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereafter, 481 kg of tert-butanol were added

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the solid was dissolved

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling of the reactor through the jacket, in the course of which the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to from 40 to 45° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at this temperature for a further 60 min

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lower aqueous phase was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

the liquid product was washed successively with 150 kg of water, 150 kg of 1% by weight sodium hydroxide solution and 150 kg of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring the phases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removing the lower aqueous phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of residual water and volatile by-products

|

Outcomes

Product

Details

Reaction Time |

60 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(CCC(C)(OOC(C)(C)C)C)OOC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 405 kg | |

| YIELD: PERCENTYIELD | 90% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |